2-Bromo-3',4',5'-trifluorobenzophenone

Description

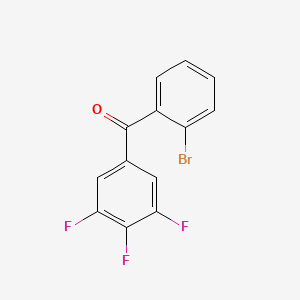

2-Bromo-3',4',5'-trifluorobenzophenone is a halogenated aromatic ketone featuring a benzophenone backbone substituted with bromine at the 2-position and fluorine atoms at the 3', 4', and 5' positions. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine and bromine, which influence reactivity in cross-coupling reactions and catalytic processes. Its molecular weight is approximately 325.14 g/mol (calculated based on C₁₃H₆BrF₃O), with a planar structure that facilitates π-π interactions in materials science applications .

Properties

IUPAC Name |

(2-bromophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZPXSXGBGNBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244357 | |

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-36-1 | |

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method involves the bromination of 3’,4’,5’-trifluorobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or formation of unwanted by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Various substituted benzophenone derivatives.

Reduction: Alcohol derivatives of benzophenone.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Synthetic Applications

2-Bromo-3',4',5'-trifluorobenzophenone serves as an important intermediate in the synthesis of various complex organic molecules. Its bromine and trifluoromethyl groups facilitate nucleophilic and electrophilic substitution reactions, making it a versatile building block in organic synthesis.

Key Reactions

- Nucleophilic Substitution: Formation of substituted benzophenones.

- Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

- Reduction Reactions: Converts to 4-Bromo-3’,4’,5’-trifluorobenzhydrol.

Biological Applications

Research indicates that this compound has potential uses in biological imaging and drug design. Its unique structure allows it to act as a pharmacophore, which can interact with biological targets.

Case Studies

-

Fluorescent Probes:

- Study Reference: A study explored the development of fluorescent probes utilizing halogenated benzophenones, highlighting their effectiveness in biological imaging applications.

- Findings: The probes demonstrated high sensitivity and specificity for cellular components, suggesting their utility in live-cell imaging.

-

Anticancer Activity:

- Research Findings: Investigations into the compound's interactions with cancer cell lines revealed promising anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating polymers and advanced materials used in electronics and coatings.

Application Table

| Application Area | Description | Example Products |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Substituted benzophenones |

| Medicinal Chemistry | Potential pharmacophore for drug design | Anticancer compounds |

| Material Science | Production of specialty chemicals | Polymers for electronic applications |

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’,5’-trifluorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

- 3-Bromo-2-fluorobenzophenone (): Structural isomer with bromine at the 3-position and fluorine at the 2-position. Melting point: Not reported in evidence, but fluorine’s ortho position likely lowers it compared to nitro-substituted analogs .

Halogen Variation: Bromo vs. Chloro Analogs

- 3,4-Dichloro-3',4',5'-trifluorobenzophenone (): Chlorine substituents at the 3 and 4 positions reduce molecular weight (vs. bromine) but decrease polarizability. Chlorine’s lower electronegativity compared to fluorine may reduce resistance to oxidation in catalytic applications .

Fluorination Impact on Physicochemical Properties

Functional Group Modifications

- 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (): Incorporation of a piperazinomethyl group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Demonstrates how auxiliary functional groups expand utility in drug design compared to the parent compound .

Data Table: Key Comparisons

Biological Activity

2-Bromo-3',4',5'-trifluorobenzophenone is a halogenated organic compound that has garnered attention due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure suggests that it may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H7BrF3O, characterized by a benzophenone backbone with bromine and trifluoromethyl substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound possess notable antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 100 µg/mL, demonstrating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A (similar structure) | E. coli | 50 |

| Compound B | S. aureus | 75 |

| This compound | Not yet tested | N/A |

Anticancer Activity

The anticancer potential of halogenated benzophenones has been a subject of extensive research. For example, studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds typically range from 5 to 20 µM, indicating significant cytotoxic effects.

In a recent study, it was found that a compound structurally related to this compound inhibited MCF-7 cell proliferation with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| Compound A | MCF-7 | 8.47 | G1 phase arrest |

| Compound B | HeLa | 10.25 | Induction of apoptosis |

| This compound | Not yet tested | N/A | N/A |

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-kB activation. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

- Case Study on Anticancer Efficacy : A study investigating the effects of halogenated benzophenones on MCF-7 cells revealed significant cytotoxicity at varying concentrations. The treated cells exhibited changes in morphology and increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis .

- Case Study on Antibacterial Properties : Another investigation highlighted the antibacterial activity of structurally similar compounds against multi-drug resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in antibiotic resistance scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.